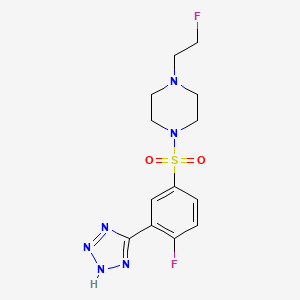
1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(2-fluoroethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(2-fluoroethyl)piperazine is a useful research compound. Its molecular formula is C13H16F2N6O2S and its molecular weight is 358.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(2-fluoroethyl)piperazine (CAS Number: 1904083-08-4) is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C17H21FN8O4S
Molecular Weight: 484.5 g/mol
Structural Features:
- Contains a piperazine ring.
- Incorporates a tetrazole moiety, which is often associated with diverse biological activities.
- Fluorinated phenyl groups that may enhance lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperazine and tetrazole have shown effectiveness against various bacterial strains. In studies, compounds with the tetrazole ring demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that the target compound may exhibit similar antimicrobial properties .
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) and urease is crucial for therapeutic applications. Compounds bearing the sulfonamide group, like the target compound, have been identified as potent AChE inhibitors. For example, several synthesized compounds showed IC50 values in the low micromolar range against urease, indicating that the target compound could potentially serve as an effective urease inhibitor .
Anticancer Potential
The presence of the tetrazole moiety is linked to anticancer activity in various studies. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The pharmacological behavior of such compounds often involves interaction with specific cellular targets leading to cell cycle arrest or apoptosis .
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study evaluated several piperazine derivatives for their AChE inhibitory activity. Compounds exhibited strong inhibitory effects with IC50 values significantly lower than standard drugs, suggesting potential for treating neurodegenerative diseases .
- Antimicrobial Screening : In a comparative analysis of various synthesized compounds, those containing the tetrazole ring were found to be particularly effective against gram-positive bacteria, reinforcing the hypothesis that similar structures can confer antimicrobial properties .
- Anticancer Activity : Research on tetrazole-containing compounds has shown promising results in inhibiting cancer cell proliferation. For instance, a series of substituted tetrazoles were tested against human cancer cell lines, demonstrating significant cytotoxic effects .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, related compounds suggest favorable absorption and distribution characteristics due to their lipophilic nature. Toxicological assessments are essential for determining safety profiles; however, preliminary studies indicate low toxicity levels in vitro.
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-4-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N6O2S/c14-3-4-20-5-7-21(8-6-20)24(22,23)10-1-2-12(15)11(9-10)13-16-18-19-17-13/h1-2,9H,3-8H2,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTGQJRAHUEZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)S(=O)(=O)C2=CC(=C(C=C2)F)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














